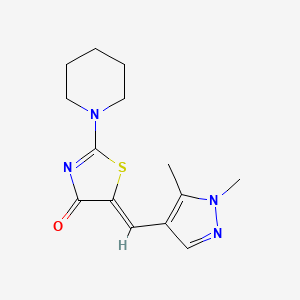

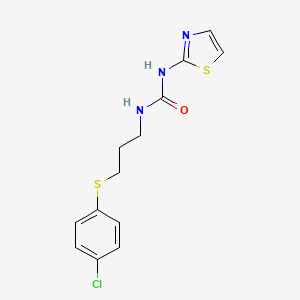

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzamides has been explored in various studies. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved tritiation of a specific amine followed by coupling with acetyl 5-azidosalicylic acid chloride, yielding a product with high radiochemical purity and specific activity . Another study reported the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide through the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, which was then characterized by spectroscopic methods and X-ray analysis . These methods highlight the intricate steps and careful characterization required in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their potential applications. The study on N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide provided a detailed structural analysis through X-ray crystallography, confirming the presence of an N,O-bidentate directing group which is significant for metal-catalyzed C–H bond functionalization reactions . This structural feature is essential for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

The reactivity of benzamide compounds can be complex. For example, the metabolism of N,N-dimethylbenzamides by rat liver microsomes was shown to proceed via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide, leading to the formation of N-methylbenzamides and formaldehyde . This study provides insight into the metabolic pathways and potential deuterium isotope effects on the reaction kinetics. Additionally, the reductive chemistry of a novel hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, was investigated, revealing the selective reduction of nitro groups and the formation of cytotoxic amines . These reactions are critical for understanding the biological activity and potential therapeutic uses of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The study on N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide provided not only structural information but also spectroscopic data that are indicative of the compound's properties . The synthesis and characterization of these compounds, including their stability and reactivity, are essential for their application in various fields, such as medicinal chemistry and materials science.

科学的研究の応用

Catalytic Conversion and Biomass Derivatives

Research into the catalytic conversion of 5-hydroxymethylfurfural (HMF) into value-added derivatives, including dimethylfuran compounds, underscores the importance of furan derivatives in sustainable chemistry. These transformations are key for developing renewable fuels and chemicals from biomass, showcasing the potential utility of furan-based compounds like N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide in green chemistry applications (Xiao Kong et al., 2018).

Material Science and Functional Materials

The synthesis of 2,5-dimethylfuran from biomass-derived intermediates, part of a broader effort to develop renewable materials and fuels, highlights the relevance of furan derivatives in material science. These efforts aim to replace non-renewable hydrocarbon sources, indicating the potential of compounds like N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide in creating new materials and energy solutions (Lei Hu, Lu Lin, Shijie Liu, 2014).

Chemical Synthesis and Medicinal Chemistry

In medicinal chemistry, the structural modification and functionalization of benzamide derivatives are crucial for developing novel therapeutic agents. Studies on the synthesis and pharmacological evaluation of N-acylhydrazone derivatives, acting as enzyme inhibitors, illustrate the chemical versatility and potential biological activity of benzamide-based compounds. This suggests that derivatives such as N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide could be of interest in drug discovery and development (D. A. Rodrigues et al., 2016).

特性

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c1-8-6-10(9(2)21-8)13(19)7-18-15(20)14-11(16)4-3-5-12(14)17/h3-6,13,19H,7H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSLXYONCIXLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)